N-神经酰胺牛磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

神经酰胺二十六烷酸有几个科学研究应用:

作用机制

神经酰胺二十六烷酸主要通过与 FAAH 的相互作用发挥作用。 它被 FAAH 水解,但与其他底物相比,其速率要慢得多 . 这种缓慢的水解表明神经酰胺二十六烷酸可能具有延长的生物活性。 此外,包括神经酰胺二十六烷酸在内的 N-酰基牛磺酸可以激活瞬时受体电位 (TRP) 家族的钙通道成员,例如 TRPV1 和 TRPV4 . 这些通道在各种生理过程中起作用,包括疼痛感知和炎症 .

类似化合物:

- N-花生四烯酰牛磺酸

- N-油酰牛磺酸

- N-硬脂酰牛磺酸

比较: 神经酰胺二十六烷酸在牛磺酸结合脂肪酸中是独特的,因为它具有长的神经酰胺二十六烷酸链。 这种结构特征可能有助于其独特的生物活性以及与其他 N-酰基牛磺酸相比,其被 FAAH 水解的速度更慢 . 此外,它激活 TRP 通道的能力使其有别于其他类似化合物 .

生化分析

Biochemical Properties

N-Lignoceroyl Taurine interacts with FAAH, an enzyme involved in the breakdown of endocannabinoids . The interaction between N-Lignoceroyl Taurine and FAAH is of a substrate-enzyme nature, where FAAH hydrolyzes N-Lignoceroyl Taurine .

Cellular Effects

It also protects noradrenergic locus coeruleus neurons in a mouse Parkinson’s disease model by inhibiting microglial M1 polarization .

Molecular Mechanism

It is known that N-Lignoceroyl Taurine is a substrate of FAAH, an enzyme that breaks down endocannabinoids . N-Lignoceroyl Taurine is hydrolyzed by FAAH, albeit at a much slower rate than other substrates such as oleoyl ethanolamide .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Lignoceroyl Taurine in laboratory settings. It is known that N-Lignoceroyl Taurine is hydrolyzed by FAAH at a slower rate than other substrates .

Dosage Effects in Animal Models

Specific dosage effects of N-Lignoceroyl Taurine in animal models have not been reported. Taurine supplementation has been shown to prevent the development of hypertension in several animal models .

Metabolic Pathways

N-Lignoceroyl Taurine is involved in the endogenous taurine metabolism pathway, where it is a substrate for FAAH . This suggests that N-Lignoceroyl Taurine may play a role in the metabolism of endocannabinoids.

Transport and Distribution

Given its role as a substrate for FAAH, it is likely that it is transported to sites where FAAH is present .

Subcellular Localization

Given its interaction with FAAH, it is likely localized in areas where FAAH is present .

准备方法

合成路线和反应条件: 神经酰胺二十六烷酸可以通过牛磺酸与神经酰胺二十六烷酸的结合合成。该反应通常涉及神经酰胺二十六烷酸羧基的活化,然后使其与牛磺酸的氨基偶联。 常用的活化试剂包括碳二亚胺,如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) .

工业生产方法: 神经酰胺二十六烷酸的工业生产可能涉及类似的合成路线,但规模更大。该工艺需要优化反应条件以确保高产率和纯度。 这包括控制温度、pH 值和反应时间,以及纯化步骤,例如重结晶或色谱法 .

反应类型:

氧化: 神经酰胺二十六烷酸可以发生氧化反应,特别是在脂肪酸链上。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)

还原: 氢化铝锂 (LiAlH₄),硼氢化钠 (NaBH₄)

取代: 烷基卤化物

主要形成的产物:

氧化: 脂肪酸链的氧化衍生物

还原: 脂肪酸链的还原衍生物

取代: 牛磺酸的烷基化衍生物

相似化合物的比较

- N-Arachidonoyl Taurine

- N-Oleoyl Taurine

- N-Stearoyl Taurine

Comparison: N-Lignoceroyl Taurine is unique among taurine-conjugated fatty acids due to its long lignoceric acid chain. This structural feature may contribute to its distinct biological activity and slower hydrolysis by FAAH compared to other N-acyl taurines . Additionally, its ability to activate TRP channels sets it apart from other similar compounds .

属性

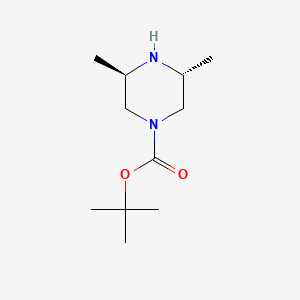

IUPAC Name |

2-(tetracosanoylamino)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFSFYOVZMRHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

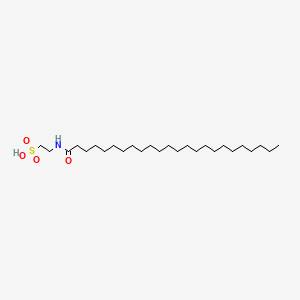

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703035 |

Source

|

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807370-75-8 |

Source

|

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of N-Lignoceroyl Taurine being associated with ANGPTL4/8 specifically after exercise training, and not at baseline?

A1: The study found that N-Lignoceroyl Taurine was significantly associated with ANGPTL4/8 only after 20 weeks of exercise training, suggesting a potential role of this metabolite in the body's response to exercise. [] This observation implies that exercise training might induce changes in metabolic pathways that involve both ANGPTL4/8 and N-Lignoceroyl Taurine. Further research is needed to elucidate the specific mechanisms underlying this association and its implications for exercise physiology and potential therapeutic targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)

![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one](/img/structure/B566123.png)

![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)